methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring fused with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves the condensation of 2-methylbenzaldehyde with 4-aminobenzoic acid, followed by cyclization to form the oxazole ring. The reaction is usually carried out under acidic conditions, with the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into a more saturated structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated oxazole compounds .
Scientific Research Applications
Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate
- (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
- (4Z)-2-methyl-4-{4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one
Uniqueness
Methyl 4-{[(4Z)-2-(2-methylphenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15NO4 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 4-[(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate |
InChI |
InChI=1S/C19H15NO4/c1-12-5-3-4-6-15(12)17-20-16(19(22)24-17)11-13-7-9-14(10-8-13)18(21)23-2/h3-11H,1-2H3/b16-11- |
InChI Key |
BJHFNCITFKYJHA-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(C=C3)C(=O)OC)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(C=C3)C(=O)OC)C(=O)O2 |
Origin of Product |
United States |
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